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molecular formula C6H13NaO2 B8732591 Sodium 2-butoxyethanolate CAS No. 52663-57-7

Sodium 2-butoxyethanolate

Cat. No. B8732591
M. Wt: 140.16 g/mol
InChI Key: GROHDZZDCRILLL-UHFFFAOYSA-N
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Patent
US04343745

Procedure details

When all of the water of the reaction has been eliminated, 55 g of tris(2-chloroethyl)amine hydrochloride are introduced. The mixture is heated at 130° C. for 5 hours, then cooled. Excess sodium alcoholate is then neutralized with a 10% aqueous solution of hydrochloric acid. The 3-oxaheptan-1-ol is removed by distillation and the sodium chloride is removed by filtration. The desired product, tris(3,6-dioxadecyl)amine, is distilled (192° C. under 0.1 mmHg).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step Two
[Compound]
Name
sodium alcoholate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O-:8])[CH2:2][O:3][CH2:4][CH2:5][CH2:6][CH3:7].[Na+].Cl.Cl[CH2:12][CH2:13][N:14]([CH2:18][CH2:19]Cl)[CH2:15][CH2:16]Cl.Cl>>[CH2:13]([N:14]([CH2:18][CH2:19][O:8][CH2:1][CH2:2][O:3][CH2:4][CH2:5][CH2:6][CH3:7])[CH2:15][CH2:16][O:8][CH2:1][CH2:2][O:3][CH2:4][CH2:5][CH2:6][CH3:7])[CH2:12][O:8][CH2:1][CH2:2][O:3][CH2:4][CH2:5][CH2:6][CH3:7] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(COCCCC)[O-].[Na+]
Step Two
Name
Quantity
55 g
Type
reactant
Smiles
Cl.ClCCN(CCCl)CCCl
Step Three
Name
sodium alcoholate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The 3-oxaheptan-1-ol is removed by distillation
CUSTOM
Type
CUSTOM
Details
the sodium chloride is removed by filtration
DISTILLATION
Type
DISTILLATION
Details
The desired product, tris(3,6-dioxadecyl)amine, is distilled (192° C. under 0.1 mmHg)

Outcomes

Product
Name
Type
Smiles
C(COCCOCCCC)N(CCOCCOCCCC)CCOCCOCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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